n6-(Aminoiminomethyl)lysine
Description
N6-(Aminoiminomethyl)lysine, also known as homoarginine (CAS: 156-86-5), is a non-proteinogenic amino acid derivative of lysine. Its structure features a guanidino group attached to the ε-amino group of lysine, forming a six-carbon backbone (C₇H₁₆N₄O₂; molecular weight: 188.23) . This modification confers unique biochemical properties, such as enhanced basicity due to the guanidino moiety, which mimics arginine but with an extended carbon chain .
This compound is a critical component of the cyclic heptapeptide drug eptifibatide, a reversible glycoprotein IIb/IIIa receptor antagonist used to inhibit platelet aggregation in acute coronary syndromes . The compound’s solubility in water and acetic acid facilitates its pharmaceutical applications . Additionally, it acts as a competitive substrate for nitric oxide synthase (NOS) and inhibits human arginase, making it relevant in studies of vascular function and nitric oxide signaling .
Properties
IUPAC Name |
(2S)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-6(7(12)13)3-1-2-4-10-5-11-9/h5-6H,1-4,8-9H2,(H,10,11)(H,12,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGRDEYOCHEJST-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=CNN)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=CNN)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
n6-(Aminoiminomethyl)lysine can be synthesized through the lysine catabolism pathway or the transamination of arginine. The key enzymes involved in these processes are ornithine transcarbamoylase and arginine:glycine amidinotransferase. These enzymes are tissue-specific and are found in organs such as the liver, kidneys, brain, and small intestines .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of lysine-producing microorganisms. The fermentation process is optimized to increase the yield of lysine, which is then converted to this compound through enzymatic reactions.
Chemical Reactions Analysis
Types of Reactions
n6-(Aminoiminomethyl)lysine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form, which can be catalyzed by enzymes such as nitric oxide synthase.
Reduction: Reduction reactions can convert the oxidized form of this compound back to its original state.
Substitution: This reaction involves the replacement of one functional group in this compound with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include nitric oxide synthase and other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications.
Scientific Research Applications
n6-(Aminoiminomethyl)lysine has numerous applications in scientific research, including:
Chemistry: Used as a standard in amino acid analysis and as a tracer compound in nutrient usage studies.
Biology: Plays a role in the study of endothelial functions and energy metabolism.
Medicine: Investigated for its potential as a marker for cardiovascular diseases, renal diseases, and other health conditions.
Industry: Used in the production of various biochemical products and as a component in fermentation processes.
Mechanism of Action
n6-(Aminoiminomethyl)lysine exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the modulation of nitric oxide synthase activity, which affects endothelial functions and energy metabolism. The compound also interacts with other enzymes and receptors, influencing various physiological processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of N6-Modified Lysine Derivatives
Chemical Stability and Analytical Detection
- N6-Formyllysine requires HPLC pre-purification and LC-MS/MS for sensitive detection due to low abundance in biological samples .
- N6-Acetyl-L-lysine can be traced isotopically (e.g., deuterium-labeled acetyl groups) to study its incorporation into proteins and metabolic recycling .
- N6-(1-Carboxyethyl)lysine is identified via NMR and thin-layer chromatography, with its neutral charge distinguishing it from cationic lysine derivatives .
Biological Activity
n6-(Aminoiminomethyl)lysine, also known as L-N6-(1-iminoethyl)-lysine, is a derivative of the essential amino acid L-lysine that exhibits significant biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its unique interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₇H₁₆N₄O₂·HCl
- Molecular Weight : Approximately 224.7 g/mol
- Appearance : White crystalline powder, soluble in water
This compound primarily functions as a selective inhibitor of inducible nitric oxide synthase (iNOS). Its mechanism involves:
- Targeting Enzymes : It selectively inhibits iNOS in macrophages, which plays a crucial role in inflammatory responses.
- Modulation of Pathways : The compound modulates the mTOR pathway, essential for cell growth and proliferation, and interferes with viral replication by disrupting their protein synthesis machinery.
Biological Activities
- Inhibition of Nitric Oxide Synthase
- Impact on Immune Responses
- Potential Therapeutic Applications
Table 1: Summary of Key Research Findings
Case Study: Leishmaniasis Model
In a controlled study involving mice infected with Leishmania major, administration of this compound resulted in enhanced disease severity compared to controls. The study highlighted the compound's role in modulating immune responses through its effects on nitric oxide production, suggesting potential implications for therapeutic strategies targeting inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
